ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate
Description
Ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate is a heterocyclic organic compound featuring a benzo[d][1,2,3]triazin-4-one core fused with a piperidine moiety and functionalized with an ethyl carbamate and a propanamido group. This structure confers unique reactivity and solubility properties, making it a candidate for applications in medicinal chemistry and peptide synthesis. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group acts as a leaving group, facilitating nucleophilic substitution reactions, while the piperidine ring enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .
The compound is synthesized via a multi-step process:
Activation of the benzo[d][1,2,3]triazinone core with methanesulfonate (SMDOP) to generate 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl methanesulfonate.
Subsequent coupling with propanamido-piperidine intermediates under mild alkaline conditions.
Final esterification with ethyl chloroformate to yield the carbamate functionality .
Properties
IUPAC Name |
ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-3-27-18(26)22-10-8-13(9-11-22)19-16(24)12(2)23-17(25)14-6-4-5-7-15(14)20-21-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVJBCTVSHEPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzamides and nitrite reagents.
Attachment of the piperidine moiety: This step involves the reaction of the triazine intermediate with piperidine derivatives under suitable conditions.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly cholinesterase inhibitors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it acts as a cholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of the disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzo[d][1,2,3]triazinone derivatives and phosphate/sulfonate-activated reagents. Below is a comparative analysis with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity :
- The target compound exhibits moderate reactivity compared to SMDOP and PyTOP, which have stronger leaving groups (methanesulfonate and hexafluorophosphate, respectively). This makes it suitable for controlled reactions where rapid activation is undesirable .
- SDPP, a phosphate-based reagent, shows high reactivity but poor solubility, limiting its use in homogeneous solutions.
Solubility: The piperidine-ethyl carbamate moiety in the target compound enhances solubility in DMF, outperforming SMDOP and SDPP. This property is critical for peptide synthesis in non-polar media .
Stability :
- The target compound demonstrates superior hydrolytic stability at neutral-to-alkaline pH compared to SMDOP, which degrades rapidly under basic conditions.
Byproduct Formation :
- Unlike SDPP and PyTOP, the target compound generates fewer acidic byproducts (e.g., diphenyl phosphate or hexafluorophosphoric acid), reducing the need for extensive purification .
Research Implications
- Medicinal Chemistry : The compound’s balanced reactivity and stability make it a promising candidate for synthesizing protease inhibitors or kinase-targeting agents.
- Peptide Synthesis : Its high solubility and controlled activation profile address limitations of traditional coupling reagents like SDPP.
Limitations:
- Direct comparative studies with PyTOP or SDPP in live-cell assays are lacking, necessitating further pharmacokinetic and toxicity profiling.
Biological Activity
Ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate (CAS: 440332-13-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N5O4
- Molar Mass : 345.35 g/mol
- Structure : The compound features a piperidine ring linked to a benzo[d][1,2,3]triazin moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme involved in the catabolism of tyrosine and implicated in various metabolic disorders.
Inhibition Studies
Recent research indicates that derivatives of 1,2,3-benzotriazine exhibit significant inhibitory effects on HPPD. For example, one derivative demonstrated an IC50 value of 36 nM , showcasing over an eightfold improvement in enzyme inhibition compared to the control compound mesotrione (IC50 = 289 nM) . This suggests that this compound could be a promising lead in the development of new HPPD inhibitors.
Biological Activity and Applications
The compound has been examined for various biological activities:
- Anticancer Activity : Some studies have indicated that compounds containing the benzotriazine moiety may exhibit antiproliferative effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- Antioxidant Properties : The presence of the oxo group in the benzotriazine structure contributes to its potential as an antioxidant. This activity can mitigate oxidative stress in cellular systems.
Case Studies
- In Vivo Efficacy : In animal models, compounds similar to this compound have shown efficacy in reducing tumor growth and enhancing survival rates in models of breast and lung cancer .
- Mechanistic Insights : A study utilizing molecular docking simulations revealed that this compound binds effectively to the active site of HPPD, suggesting a competitive inhibition mechanism . This finding supports further exploration into its therapeutic applications.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
